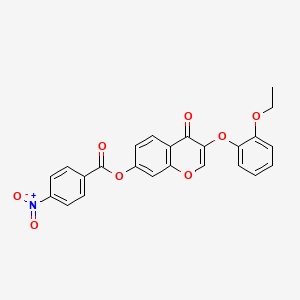

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Description

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-2-30-19-5-3-4-6-20(19)33-22-14-31-21-13-17(11-12-18(21)23(22)26)32-24(27)15-7-9-16(10-8-15)25(28)29/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIWZEVAGAPLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy group and the nitrobenzoate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amino-substituted compounds.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Researchers study the compound’s interactions with biological molecules and its potential effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring (position 3) and benzoate ester (position 7) critically determine molecular properties. Key analogs and their features are summarized below:

Table 1: Substituent Comparison and Molecular Properties

*ND: Not determined; †Estimated based on substituent contributions; ‡Calculated from molecular formula C23H15ClO6.

- Ethoxy vs. However, larger substituents like ethoxy may reduce solubility.

- Nitrobenzoate vs. Methyl/Methoxy/Chloro Benzoates : The 4-nitro group is strongly electron-withdrawing, which may alter electronic distribution and binding interactions compared to electron-donating groups (e.g., methyl, methoxy) or weakly withdrawing groups (e.g., chloro). This could enhance binding affinity to enzymes like AChE/BChE but raise toxicity concerns .

Pharmacokinetic and Toxicity Profiles

- Molecular Weight and Drug-Likeness : Analogs with molecular weights <500 g/mol (e.g., 402.40 g/mol in ) comply with Lipinski’s rule, ensuring oral bioavailability. The target compound is expected to follow this trend if its molecular weight remains under 500 g/mol.

- BBB Permeation : Compounds with methoxy/ethoxy substituents (e.g., ) exhibit high gastrointestinal absorption and BBB permeation due to balanced lipophilicity. The target’s ethoxy group may further improve BBB penetration.

- Toxicity: Nitro groups are occasionally associated with mutagenic risks.

Q & A

Q. What are the established synthetic routes for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Chromen-4-one Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the chromenone backbone .

Functionalization : Introduction of the 2-ethoxyphenoxy group via nucleophilic aromatic substitution or Ullmann coupling, requiring anhydrous conditions and Cu(I) catalysts .

Esterification : Reaction of the hydroxyl group at position 7 with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to form the final ester .

Critical Conditions : Temperature control (60–80°C for esterification), solvent polarity (DMF or THF for coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with DEPT-135 for distinguishing CH₂/CH₃ groups. The 4-nitrobenzoate ester typically shows a deshielded carbonyl signal at ~170 ppm in ¹³C NMR .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The ethoxyphenoxy group often exhibits planar geometry, while the chromenone core forms a conjugated π-system .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~493.3 g/mol) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ determination after 48–72 hr exposure .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, topoisomerase II) to study binding affinity and inhibition kinetics .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final esterification step?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance acyl transfer efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DCM vs. DMF) to balance reactivity and steric hindrance .

- Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .

Contradiction Note : Some studies report higher yields with DMF due to improved solubility, while others favor DCM for easier purification .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO with <0.1% v/v) .

- Metabolic Stability Testing : Evaluate compound degradation in assay media via LC-MS to rule out false negatives .

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 4-nitro vs. 4-methyl benzoate derivatives) to isolate substituent effects .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., COX-2). The nitro group may form hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on the chromenone core’s rigidity .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., MeOH/CHCl₃) to improve crystal habit .

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 40°C) .

- Additive Trials : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Radical Scavengers : Add butylated hydroxytoluene (BHT, 0.01% w/w) to inhibit oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.